molecular formula C25H17N3O4 B3556752 2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3556752
M. Wt: 423.4 g/mol
InChI Key: QUCAXFPBJROSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, commonly known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2007. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetic research and cancer therapy.

Mechanism of Action

BIX-01294 acts as a competitive inhibitor of G9a histone methyltransferase by binding to its SET domain, which is responsible for the catalytic activity. The binding of BIX-01294 prevents the binding of the cofactor S-adenosylmethionine (SAM) and the substrate histone H3, thus inhibiting the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BIX-01294 has been shown to affect various biochemical and physiological processes in cells and organisms. In vitro studies have demonstrated that BIX-01294 can induce differentiation and inhibit proliferation of cancer cells, suggesting its potential as a cancer therapeutic agent. BIX-01294 has also been shown to modulate the expression of genes involved in neuronal differentiation and synaptic plasticity, indicating its potential applications in neuroscience research.

Advantages and Limitations for Lab Experiments

BIX-01294 has several advantages as a tool compound for epigenetic research. It is highly selective for G9a histone methyltransferase and does not affect other methyltransferases or demethylases. It is also cell-permeable and can be used in live cells and animals. However, BIX-01294 has several limitations as well. It is not a specific inhibitor of G9a, as it can also inhibit other SAM-dependent methyltransferases at high concentrations. It also has low solubility in water and requires the use of organic solvents for preparation and storage.

Future Directions

There are several potential future directions for the study of BIX-01294 and its applications in epigenetic research and cancer therapy. One area of interest is the development of more selective and potent inhibitors of G9a histone methyltransferase, which can overcome the limitations of BIX-01294. Another area of interest is the investigation of the downstream effects of BIX-01294 on gene expression and cellular processes, which can provide insights into the epigenetic regulation of various biological functions. Finally, the clinical development of BIX-01294 and related compounds as cancer therapeutic agents is an important direction for future research.

Scientific Research Applications

BIX-01294 is mainly used as a tool compound in epigenetic research, particularly in the study of histone lysine methylation. It has been shown to selectively inhibit G9a histone methyltransferase, which catalyzes the methylation of histone H3 lysine 9 (H3K9) and plays a critical role in gene expression and chromatin structure. By blocking G9a activity, BIX-01294 can modulate the epigenetic landscape of cells and affect various cellular processes, such as differentiation, proliferation, and apoptosis.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-15-13-22(27-32-15)26-23(29)17-11-12-19-20(14-17)25(31)28(24(19)30)21-10-6-5-9-18(21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCAXFPBJROSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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Reactant of Route 5
2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

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